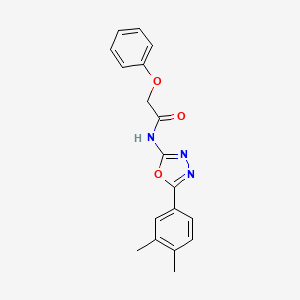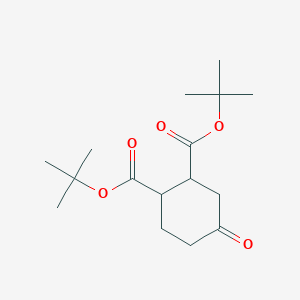
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is a chemical compound with the formula C16H26O5 and a molecular weight of 298.37 g/mol . It contains a total of 47 bonds, including 21 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 ketone .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and two ester groups . The molecule also contains a ketone group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 89-92°C . The compound is insoluble in water but soluble in most organic solvents .Applications De Recherche Scientifique
1. Reactions with Difunctional Nucleophiles Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is involved in reactions with difunctional nucleophiles. The nature of the alkyl group in the ester moieties of these compounds influences the direction of their reactions. For instance, dimethyl esters react with hydrazine hydrate to form tetrahydroindazoles, while their tert-butyl analogs convert into 6-hydrazones under similar conditions. Reactions with hydroxylamine lead to the formation of 6-hydroxyimino derivatives (Gein, Gein, Potemkin, & Kriven’ko, 2004).
2. Synthesis of Mikanecic Acid The compound plays a role in the synthesis of mikanecic acid, a process catalyzed by 1,4-diazabicyclo[2.2.2]octane. It involves multiple steps including coupling of ethanal and tert-butyl propenoate, followed by dehydrobromination and acidic ester cleavage, ultimately yielding di-tert-butyl 4-vinyl-1-cyclohexene-1,4-dicarboxylate (Hoffmann & Rabe, 1984).
3. Structural Analysis in Crystallography In crystallography, derivatives of this compound, such as di-tert-butyl 2-methoxycarbonyl-4-methylene-1-oxocyclooctane-6,6-dicarboxylate, are reported for their structures. These compounds exhibit pseudo-centers of symmetry and are used to study molecular conformations (Ginderow, Fensterbank, Jorand-Lebrun, & Malacria, 1997).
4. Alkylation Reactions with Primary Alcohols The compound is utilized in alkylation reactions, where acetates are alkylated with primary alcohols and alpha,omega-diols. This process, catalyzed by iridium, results in the formation of compounds like di-tert-butyl tridecanoate, demonstrating its utility in organic chemistry for producing carboxylates (Iuchi, Obora, & Ishii, 2010).
Propriétés
IUPAC Name |
ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXMJZNUYSGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

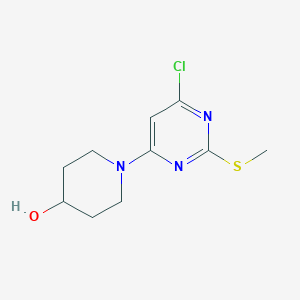
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363074.png)
![4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2363076.png)


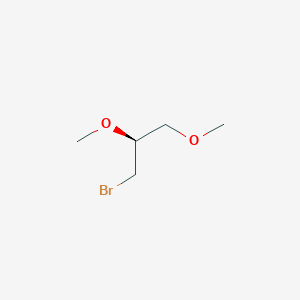
![6-(4-benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2363081.png)
![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)
![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Cyclohexylsulfanyl)-5-nitrophenyl]-1,3-dithiolane](/img/structure/B2363084.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
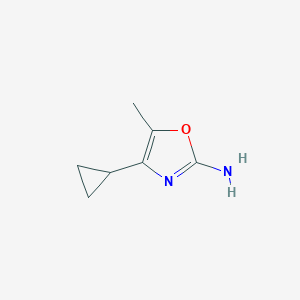
![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)
